molecular formula C29H22Br2N2 B12621748 2-[2,6-Bis(4-bromophenyl)-4-phenylpyridin-1(4H)-yl]aniline CAS No. 917804-96-7

2-[2,6-Bis(4-bromophenyl)-4-phenylpyridin-1(4H)-yl]aniline

Cat. No.: B12621748
CAS No.: 917804-96-7
M. Wt: 558.3 g/mol
InChI Key: HMFHYCMODQNGEU-UHFFFAOYSA-N
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Description

2-[2,6-Bis(4-bromophenyl)-4-phenylpyridin-1(4H)-yl]aniline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring substituted with bromophenyl and phenyl groups, making it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,6-Bis(4-bromophenyl)-4-phenylpyridin-1(4H)-yl]aniline typically involves a multi-step process. One common method includes the condensation of 4-bromoacetophenone with 1-naphthaldehyde to form an intermediate, which is then subjected to Suzuki cross-coupling reactions with thiophene-based diboronic ester . The reaction conditions often involve the use of palladium catalysts and bases like potassium phosphate in an inert atmosphere to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2,6-Bis(4-bromophenyl)-4-phenylpyridin-1(4H)-yl]aniline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove certain substituents or reduce double bonds.

    Substitution: Commonly involves replacing bromine atoms with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce alkyl or aryl groups in place of bromine atoms.

Scientific Research Applications

2-[2,6-Bis(4-bromophenyl)-4-phenylpyridin-1(4H)-yl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[2,6-Bis(4-bromophenyl)-4-phenylpyridin-1(4H)-yl]aniline exerts its effects is primarily through its interaction with molecular targets in chemical reactions. The pyridine ring and bromophenyl groups can participate in various electronic interactions, influencing the reactivity and stability of the compound. These interactions can affect pathways such as electron transfer and molecular recognition, making the compound useful in applications like catalysis and sensing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2,6-Bis(4-bromophenyl)-4-phenylpyridin-1(4H)-yl]aniline is unique due to its combination of a pyridine ring with both bromophenyl and phenyl substituents. This unique structure provides distinct electronic properties and reactivity, making it valuable for specialized applications in materials science and organic synthesis.

Properties

CAS No.

917804-96-7

Molecular Formula

C29H22Br2N2

Molecular Weight

558.3 g/mol

IUPAC Name

2-[2,6-bis(4-bromophenyl)-4-phenyl-4H-pyridin-1-yl]aniline

InChI

InChI=1S/C29H22Br2N2/c30-24-14-10-21(11-15-24)28-18-23(20-6-2-1-3-7-20)19-29(22-12-16-25(31)17-13-22)33(28)27-9-5-4-8-26(27)32/h1-19,23H,32H2

InChI Key

HMFHYCMODQNGEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C=C(N(C(=C2)C3=CC=C(C=C3)Br)C4=CC=CC=C4N)C5=CC=C(C=C5)Br

Origin of Product

United States

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